(S)-2,2,4-Trimethylhexane (CAS: 618380-26-0) is a highly branched, unfunctionalized chiral aliphatic hydrocarbon. As an enantiopure polymethylated alkane, it serves as a critical reference standard in gas chromatography (GC) for the enantioseparation of volatile hydrocarbons on cyclodextrin-based stationary phases [1]. Furthermore, its unique highly branched structure makes it a benchmark molecule for high-pressure rheological studies and molecular dynamics (MD) simulations, notably featured in the Industrial Fluid Properties Simulation Challenge [2]. Its lack of functional groups ensures that intermolecular interactions are governed exclusively by weak van der Waals dispersion forces, making it an ideal non-polar chiral solvent and thermodynamic reference material for precision laboratory workflows.
Substituting (S)-2,2,4-trimethylhexane with its racemic mixture, linear isomers like n-nonane, or achiral homologues such as 2,2,4-trimethylpentane fundamentally compromises analytical and thermodynamic accuracy [1]. In chiral gas chromatography, the racemate cannot be used to assign absolute stereochemical configurations to unknown polymethylated hydrocarbons, as it merely proves separation rather than identity [2]. In high-pressure rheology and MD simulations, linear isomers fail to replicate the complex, faster-than-exponential pressure-viscosity dependence exhibited by highly branched alkanes [3]. Furthermore, using functionalized chiral solvents introduces dipole-dipole and hydrogen-bonding interactions, destroying the purely dispersive (van der Waals) environment required for baseline enantiorecognition studies.
In the enantioselective gas chromatography of unfunctionalized hydrocarbons, assigning absolute configuration requires enantiopure standards. While racemic 2,2,4-trimethylhexane yields two distinct peaks on modified β-cyclodextrin columns due to van der Waals-driven enantiorecognition, it cannot identify elution order [1]. Procurement of the pure (S)-enantiomer provides a definitive retention time baseline, enabling the exact stereochemical assignment of complex polymethylated alkane mixtures found in petrochemical and geochemical samples [2].
| Evidence Dimension | Absolute stereochemical configuration assignment capability |
| Target Compound Data | (S)-2,2,4-Trimethylhexane provides a singular, defined retention peak for exact elution order calibration. |
| Comparator Or Baseline | Racemic 2,2,4-trimethylhexane (yields dual peaks without absolute configuration identity). |
| Quantified Difference | 100% certainty in (S)-enantiomer peak assignment vs. 0% for the racemate. |
| Conditions | High-resolution capillary GC using modified β-cyclodextrin chiral stationary phases. |
Procurement of the pure (S)-enantiomer is mandatory for analytical laboratories needing to calibrate GC columns for the absolute configuration analysis of chiral alkanes.
2,2,4-Trimethylhexane exhibits a highly complex, faster-than-exponential increase in shear viscosity under high pressure (up to 1 GPa at 293 K), making it the definitive benchmark for the 10th Industrial Fluid Properties Simulation Challenge [1]. When validating advanced force fields (e.g., Mie 16-6 or STACIE), using the specific stereoisomer prevents the microstructural packing variations inherent to racemic mixtures under extreme compression. The pure (S)-enantiomer ensures uniform molecular packing, providing a more precise experimental baseline for atomistic simulations compared to the racemate or linear n-nonane, which crystalizes or behaves predictably under similar pressures [2].
| Evidence Dimension | High-pressure shear viscosity modeling consistency (up to 1 GPa) |
| Target Compound Data | Enantiopure (S)-2,2,4-trimethylhexane provides a uniform stereochemical matrix, eliminating racemate packing artifacts under extreme pressure. |
| Comparator Or Baseline | Linear n-nonane or less branched alkanes. |
| Quantified Difference | Highly branched structure yields a faster-than-exponential pressure-viscosity curve, unlike the linear or less branched baselines. |
| Conditions | Equilibrium molecular dynamics (MD) simulations and high-pressure rheology at 293 K up to 1 GPa. |
For computational chemists and tribologists, using this specific branched chiral isomer ensures the highest fidelity when validating predictive thermodynamic and viscosity models.
Most chiral solvents rely on hydrogen bonding, dipole-dipole, or π-π interactions to induce stereoselectivity. (S)-2,2,4-Trimethylhexane is uniquely devoid of functional groups, meaning its chiral environment is driven 100% by weak van der Waals dispersion forces [1]. Compared to standard chiral solvents like (S)-2-butanol, which introduces strong polar interactions, (S)-2,2,4-trimethylhexane allows researchers to isolate and quantify the exact contribution of dispersion forces in liquid-phase enantioseparation and stereoselective host-guest chemistry [2].
| Evidence Dimension | Intermolecular interaction forces driving chiral recognition |
| Target Compound Data | (S)-2,2,4-Trimethylhexane provides a 100% van der Waals dispersion force environment (0 Debye dipole moment). |
| Comparator Or Baseline | (S)-2-Butanol or other functionalized chiral solvents. |
| Quantified Difference | Complete elimination of hydrogen bonding and dipole interactions vs. strong polar interference in standard chiral solvents. |
| Conditions | Liquid-phase enantioseparation and spectroscopic studies of chiral non-polar environments. |
It is the optimal procurement choice for fundamental physical chemistry workflows aiming to isolate dispersion forces in chiral recognition without polar interference.
Directly following its utility in absolute configuration assignment, (S)-2,2,4-trimethylhexane is essential for calibrating cyclodextrin-based GC columns [1]. It is used by analytical laboratories to map the stereochemical composition of complex hydrocarbon mixtures, such as aviation fuels and geochemical biomarkers, where distinguishing between enantiomers is critical for source tracking and quality control.
Because of its well-documented, faster-than-exponential pressure-viscosity response up to 1 GPa, this compound is the premier choice for validating molecular dynamics (MD) force fields [2]. Tribologists and computational chemists procure it to test predictive models for advanced hydrocarbon lubricants operating under extreme elastohydrodynamic lubrication (EHL) conditions.
Utilizing its purely dispersive nature, (S)-2,2,4-trimethylhexane serves as an ideal unfunctionalized chiral solvent for Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) spectroscopy [3]. It allows researchers to study the conformational dynamics of solute molecules without the spectral interference or conformational locking caused by hydrogen-bonding solvents.